molecular formula C13H14N2O4 B586883 DMABA-d6 NHS ester CAS No. 1175002-04-6

DMABA-d6 NHS ester

Cat. No. B586883
CAS RN: 1175002-04-6
M. Wt: 268.302
InChI Key: FNGFZOAQGYOQTG-WFGJKAKNSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

DMABA-d6 NHS ester is a derivatizing reagent used in combination with DMABA NHS ester for Phosphatidylethanolamine (PE) lipids. This facilitates MS characterization and quantifies relative changes in their abundance .


Synthesis Analysis

DMABA-d6 NHS ester is a deuterated lipid that suits to derivatize lipids . It was developed by Dr. Robert Murphy’s laboratory at the University of Colorado to create PE derivatives where all subclasses and potentially oxidized products could be universally detected using a common precursor ion in the positive ion mode by Mass Spectrometry .


Molecular Structure Analysis

The molecular formula of DMABA-d6 NHS ester is C13H14N2O4 . It has a molecular weight of 268.30 g/mol . The InChI code is InChI=1S/C13H14N2O4/c1-14(2)10-5-3-9(4-6-10)13(18)19-15-11(16)7-8-12(15)17/h3-6H,7-8H2,1-2H3/i1D3,2D3 .


Chemical Reactions Analysis

DMABA NHS ester reacts with the primary amine group of PE lipids. This facilitates the use of electrospray tandem mass spectrometry for the detection of diacyl, ether, and plasmalogen PE lipids that cannot be readily observed otherwise .


Physical And Chemical Properties Analysis

DMABA-d6 NHS ester has a molecular weight of 268.30 g/mol . It has a XLogP3-AA value of 1 . It has 0 hydrogen bond donor count and 5 hydrogen bond acceptor count . It has a rotatable bond count of 4 . The exact mass is 268.13301741 g/mol . The monoisotopic mass is also 268.13301741 g/mol . The topological polar surface area is 66.9 Ų . The heavy atom count is 19 . The formal charge is 0 . The complexity is 370 .

Mechanism of Action

DMABA-d6 NHS ester, a deuterium-labeled DMABA NHS ester, has been incorporated into drug molecules, largely as tracers for quantitation during the drug development process .

Safety and Hazards

As per the available information, DMABA-d6 NHS ester is not for human or veterinary use .

Future Directions

DMABA-d6 NHS ester is intended for use in combination with DMABA NHS ester as a derivatizing reagent for Phosphatidylethanolamine (PE) lipids in order to facilitate MS characterization and to quantify relative changes in their abundance . It has been shown to facilitate the characterization of PE lipids via electrospray mass spectrometry by providing a common precursor ion scan for diacyl, ether, and plasmalogen PE lipids . Furthermore, application of split-and-pool methodology allows for relative changes in endogenous PE lipid levels between control and treated samples to be measured .

properties

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) 4-[bis(trideuteriomethyl)amino]benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O4/c1-14(2)10-5-3-9(4-6-10)13(18)19-15-11(16)7-8-12(15)17/h3-6H,7-8H2,1-2H3/i1D3,2D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNGFZOAQGYOQTG-WFGJKAKNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)C(=O)ON2C(=O)CCC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])N(C1=CC=C(C=C1)C(=O)ON2C(=O)CCC2=O)C([2H])([2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601206770
Record name 2,5-Dioxo-1-pyrrolidinyl 4-[di(methyl-d3)amino]benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601206770
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

268.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

DMABA-d6 NHS ester

CAS RN

1175002-04-6
Record name 2,5-Dioxo-1-pyrrolidinyl 4-[di(methyl-d3)amino]benzoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1175002-04-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,5-Dioxo-1-pyrrolidinyl 4-[di(methyl-d3)amino]benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601206770
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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